N4-cycloheptyl-5-nitropyrimidine-4,6-diamine
Description
N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cycloheptyl group attached to a nitropyrimidine core.
Properties
IUPAC Name |
4-N-cycloheptyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-10-9(16(17)18)11(14-7-13-10)15-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZABDJLFOYREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of cycloheptylamine with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-cycloheptyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N4-cycloheptyl-5-aminopyrimidine-4,6-diamine.
Scientific Research Applications
N4-cycloheptyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N4-cyclopentyl-5-nitropyrimidine-4,6-diamine: Contains a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is unique due to its cycloheptyl group, which can influence its chemical properties and biological activity. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to similar compounds .
Biological Activity
N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrimidine core with a nitro group and an amino group. Its unique cycloheptyl substitution at the N4 position contributes to its biological properties. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro group is believed to participate in redox reactions, while the amino groups can form hydrogen bonds with biological macromolecules. These interactions can influence enzyme activity and receptor signaling pathways, leading to several biological effects:
- Anticancer Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast, colon, and prostate cancers. The mechanism involves disruption of cell cycle progression and induction of apoptosis .
- Inhibition of Immune Responses : Preliminary research suggests that this compound may inhibit signaling pathways associated with immune responses, particularly those mediated by immunoglobulins. This could have therapeutic implications for allergic conditions and autoimmune diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine analog | Anticancer agent |
| 2,4-Diaminopyrimidine | Simple diamine structure | Antimicrobial properties |
| N4-(Cyclohexyl)-5-nitropyrimidine | Similar nitropyrimidine structure | Potential anti-inflammatory effects |
| N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine | CDK inhibitor | Antiproliferative activity |
This table illustrates how this compound stands out due to its complex substitution pattern and potential applications in treating various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Immunological Research : Investigations into its effects on immune signaling pathways revealed that it could downregulate IgE and IgG receptor signaling, suggesting potential use in treating allergic diseases.
- Pharmacological Evaluations : Preclinical trials have shown promising results regarding the compound's safety profile and efficacy in animal models, warranting further clinical investigations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
